Distinct Hydrogen Bond Donor Count vs. Common Piperazine-Piperidine Building Blocks
Procurement for fragment-based or ligand-design projects requires precise control of hydrogen bond donors (HBD). 1-(2-Piperidin-1-yl-ethyl)-piperazine possesses exactly one HBD (the secondary piperazine nitrogen), whereas the commonly considered alternative 1-(2-aminoethyl)piperazine would have two HBDs, potentially limiting passive permeability and increasing promiscuity. The N-Boc protected analog (CAS 70558-13-3) has zero HBDs [1][2]. This single HBD count is a differentiating selection criterion.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD (PubChem computed) |
| Comparator Or Baseline | 1-(2-Aminoethyl)piperazine: 2 HBDs; 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine (Boc-precursor): 0 HBDs |
| Quantified Difference | Target compound offers an intermediate HBD profile (Δ=1 vs. 0-HBD analog, Δ=1 vs. 2-HBD analog) |
| Conditions | In silico computed properties (PubChem 2.2/Cactvs 3.4.8.18) and standard medicinal chemistry design principles |
Why This Matters
A single HBD provides a balance between solubility and membrane permeability; the number of HBDs is a key filter in early-stage drug discovery for lead-like chemical space.
- [1] PubChem. (2025). Compound Summary for CID 2737212: 1-(2-Piperidin-1-yl-ethyl)-piperazine. Computed Descriptors: H-Bond Donor Count = 1. View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Establishes the importance of HBD count in drug-likeness). View Source
